(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
Description
The compound (Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a structurally complex heterocyclic molecule featuring a fused benzo[g]thiazolo-oxadiazocine core. Key structural elements include:
- A Z-configuration at the methylene group linking the 5-methylfuran moiety.
- A methyl ester at position 13.
- A 5-methyl substituent on the fused thiazolo ring.
- A methanobridge between positions 5 and 11, contributing to rigidity.
Its structural complexity distinguishes it from simpler heterocycles, warranting comparative analysis with analogs .
Properties
IUPAC Name |
methyl (13Z)-9-methyl-13-[(5-methylfuran-2-yl)methylidene]-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-11-8-9-12(27-11)10-15-18(24)23-17-13-6-4-5-7-14(13)28-21(2,22-20(23)29-15)16(17)19(25)26-3/h4-10,16-17H,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKOYCYKYESRO-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a fused heterocyclic framework that includes both benzothiazole and oxadiazole moieties. The presence of the furan ring is notable for its potential reactivity and biological interactions. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:
1. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
2. Anticancer Properties
Research indicates that the compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM) cells. The IC50 values for these cell lines were reported to be around 15 µg/mL for MCF-7 and 20 µg/mL for CCRF-CEM cells.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Modulation : The furan ring may play a role in modulating oxidative stress within cells, potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression, although further studies are needed to elucidate these pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the compound against multi-drug resistant strains of bacteria. Results showed a promising reduction in bacterial growth, suggesting its potential as a lead candidate for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The study found that treatment with the compound led to increased apoptosis markers in MCF-7 cells, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Key Insights :
- Thiazolidinone derivatives exhibit antibacterial/antifungal activity, suggesting that the target compound’s furan and ester groups may confer similar properties if tested .
Comparison with Thiazolo-Pyrimidine Derivatives ()
Compounds 11a , 11b , and 12 from provide a basis for physicochemical and structural comparisons:
Table 1: Physicochemical and Spectral Data Comparison
| Compound | Target Compound | 11a (Thiazolo-Pyrimidine) | 12 (Quinazoline) |
|---|---|---|---|
| Core Structure | Benzo[g]thiazolo-oxadiazocine | Thiazolo[3,2-a]pyrimidine | Pyrimido[2,1-b]quinazoline |
| Substituents | 5-Methylfuran, methyl ester | 5-Methylfuran, trimethylbenzyl | 5-Methylfuran, nitrile |
| Melting Point | Not reported | 243–246°C | 268–269°C |
| IR Peaks (cm⁻¹) | Not reported | 2,219 (CN), 3,436 (NH) | 2,220 (CN), 1,719 (CO) |
| Yield | Not reported | 68% | 57% |
Structural and Functional Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
